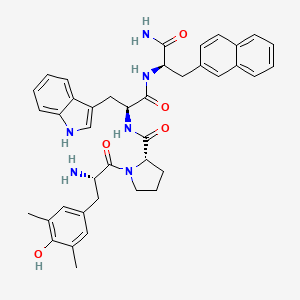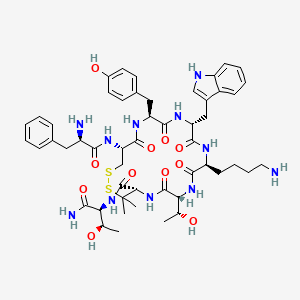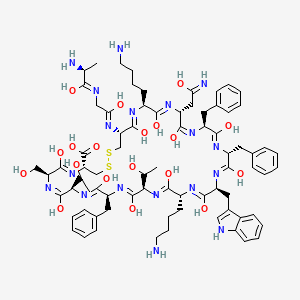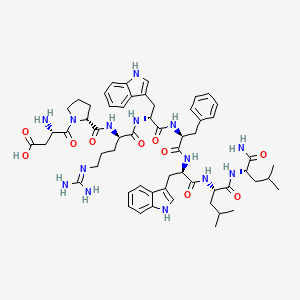
DprwFwLL-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DprwFwLL-NH2 is a synthetic peptide compound with the molecular formula C58H78N14O10. It is known for its inverse agonist activity at the human growth hormone secretagogue receptor type 1 (GHSR-1a), which is expressed in various tissues, including the brain and gastrointestinal tract . This compound has been studied for its potential therapeutic applications, particularly in regulating appetite and energy homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DprwFwLL-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: DprwFwLL-NH2 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the specific functional group being substituted.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Thiol groups.
Substitution: Modified peptide with altered functional groups.
Scientific Research Applications
DprwFwLL-NH2 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating appetite and energy balance through its interaction with GHSR-1a.
Medicine: Potential therapeutic applications in treating conditions related to appetite and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and as a tool in drug discovery
Mechanism of Action
DprwFwLL-NH2 exerts its effects by binding to the growth hormone secretagogue receptor type 1 (GHSR-1a). This receptor is involved in the regulation of growth hormone release, appetite, and energy homeostasis. By acting as an inverse agonist, this compound reduces the constitutive activity of GHSR-1a, leading to decreased signaling through pathways such as the inositol phosphate pathway .
Comparison with Similar Compounds
Ghrelin: A natural ligand for GHSR-1a, known for stimulating appetite.
MK-677: A synthetic agonist of GHSR-1a, used to increase growth hormone levels.
BIM-28163: Another synthetic peptide with activity at GHSR-1a.
Comparison: DprwFwLL-NH2 is unique in its inverse agonist activity at GHSR-1a, whereas compounds like ghrelin and MK-677 act as agonists, stimulating the receptor. This unique activity profile makes this compound a valuable tool for studying the regulation of appetite and energy balance, as well as for potential therapeutic applications in conditions where reducing GHSR-1a activity is beneficial .
Properties
Molecular Formula |
C58H78N14O10 |
|---|---|
Molecular Weight |
1131.3 g/mol |
IUPAC Name |
(3S)-3-amino-4-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H78N14O10/c1-32(2)24-43(50(60)75)67-52(77)44(25-33(3)4)68-54(79)47(28-36-31-65-41-19-11-9-17-38(36)41)71-53(78)45(26-34-14-6-5-7-15-34)69-55(80)46(27-35-30-64-40-18-10-8-16-37(35)40)70-51(76)42(20-12-22-63-58(61)62)66-56(81)48-21-13-23-72(48)57(82)39(59)29-49(73)74/h5-11,14-19,30-33,39,42-48,64-65H,12-13,20-29,59H2,1-4H3,(H2,60,75)(H,66,81)(H,67,77)(H,68,79)(H,69,80)(H,70,76)(H,71,78)(H,73,74)(H4,61,62,63)/t39-,42+,43-,44-,45-,46+,47+,48+/m0/s1 |
InChI Key |
CZJDWLOOIMAJCD-JXDKTPIUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H]6CCCN6C(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


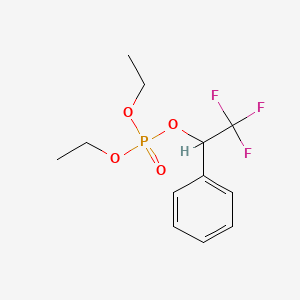
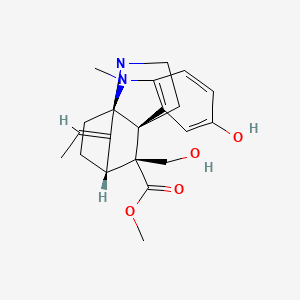
![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)
![Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate](/img/structure/B10848317.png)
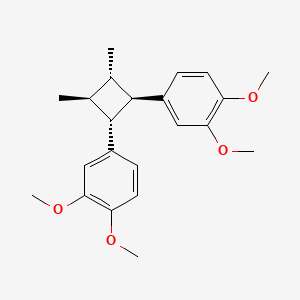
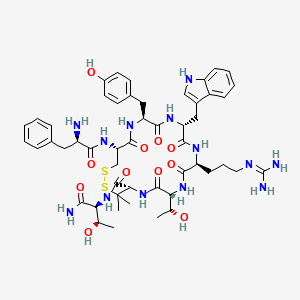
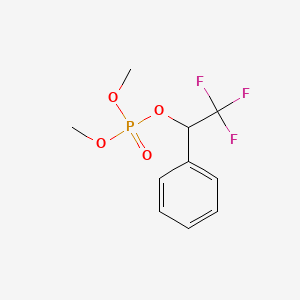

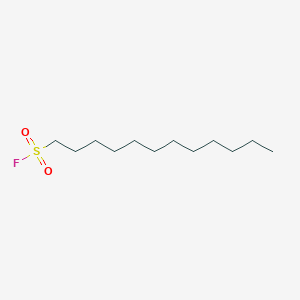
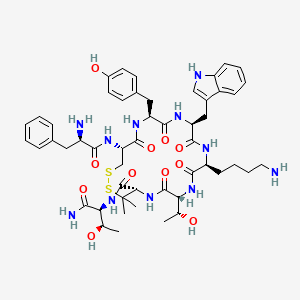
![[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)
